7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
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Overview
Description
7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyridine ring fused with a pyrazine ring, and it has a chlorine atom and a methyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the preparation might involve the reaction of a pyridine derivative with a pyrazine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and may involve the use of reagents like acyl (bromo)acetylenes and propargylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative. Substitution reactions would yield various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain enzymes or receptors, thereby modulating their activity. For example, it might inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: Studied for its biological activities.
Uniqueness
7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H10ClN3 |
---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
7-chloro-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H10ClN3/c1-12-3-2-10-8-7(12)4-6(9)5-11-8/h4-5H,2-3H2,1H3,(H,10,11) |
InChI Key |
UKCZWBHVGPXFFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2=C1C=C(C=N2)Cl |
Origin of Product |
United States |
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